molecular formula C17H26BNO5S B1434200 4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine CAS No. 1704065-38-2

4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

Cat. No. B1434200
CAS RN: 1704065-38-2
M. Wt: 367.3 g/mol
InChI Key: WHTOGYDNNQEVBD-UHFFFAOYSA-N
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Description

The compound contains a morpholine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. It also contains a sulfonyl group attached to the morpholine ring, which is a strong electron-withdrawing group and can affect the reactivity of the compound. The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The boronic ester group in this compound could potentially be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . The morpholine ring could potentially act as a nucleophile in reactions.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds. These reactions are essential for creating pharmaceuticals, agrochemicals, and organic materials. The presence of the dioxaborolane moiety in the compound facilitates the transfer of the boron atom to the coupling partner, making it a valuable reagent in these reactions .

Transesterification Reactions

In the field of organic synthesis, transesterification reactions are crucial for modifying ester compounds. The compound can act as a reagent in such reactions, providing a pathway to synthesize a variety of ester derivatives, which have applications ranging from polymers to bioactive molecules .

γ-Secretase Modulators

The compound has been used in the preparation of aminothiazoles as γ-secretase modulators. These modulators are significant in Alzheimer’s disease research, as they can potentially alter the production of amyloid-beta peptides, which are implicated in the disease’s pathology .

JAK2 Inhibitors for Myeloproliferative Disorders

Another application is the synthesis of amino-pyrido-indol-carboxamides as potential JAK2 inhibitors. These inhibitors are being researched for the treatment of myeloproliferative disorders, which are a group of diseases where excess red blood cells, white blood cells, or platelets are produced in the bone marrow .

TGF-β1 and Activin A Signalling Inhibitors

The compound has been employed in the creation of pyridine derivatives that act as inhibitors of TGF-β1 and activin A signalling. These signalling pathways are important in various biological processes, including cell growth, inflammation, and fibrosis. Inhibitors can be used to study these pathways and potentially treat related diseases .

Cancer Therapy - c-Met Kinase Inhibitors

In cancer research, the compound has been used to develop MK-2461 analogs as inhibitors of c-Met kinase. The c-Met kinase is a target in cancer therapy because its abnormal activation can lead to tumor growth and metastasis. Inhibitors of this kinase are being explored as potential cancer treatments .

Stable Alternative for Suzuki-Miyaura Palladium-Catalyzed Cross-Coupling

Due to its stability and reactivity, the compound serves as a stable alternative to traditional boronic acids for Suzuki-Miyaura palladium-catalyzed cross-coupling. This makes it a valuable tool in the synthesis of complex organic molecules .

Synthesis of Novel Copolymers

Lastly, it is used in the synthesis of novel copolymers, which have applications in the development of new materials with unique optical and electrochemical properties. These copolymers can be used in various high-tech applications, including electronics and photonics .

properties

IUPAC Name

4-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO5S/c1-13-6-7-15(25(20,21)19-8-10-22-11-9-19)14(12-13)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTOGYDNNQEVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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